molecular formula C15H16N7NaO5S3 B13385323 Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13385323
M. Wt: 493.5 g/mol
InChI Key: BITQGIOJQWZUPL-UHFFFAOYSA-M
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Description

The compound Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (referred to as SQ 14,359 in literature) is a third-generation cephalosporin antibiotic. Its structure includes:

  • A 7β-thienylureidoacetyl side chain at the C-7 position, synthesized via acylation of 7β-amino-7-methoxycephems under neutral conditions .
  • A 1-methyltetrazole-5-ylthio group at the C-3 position.
  • A 7-methoxy group enhancing β-lactamase stability.

SQ 14,359 exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, particularly β-lactamase-producing strains like Enterobacteriaceae and Staphylococcus aureus .

Properties

IUPAC Name

sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O5S3.Na/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25;/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITQGIOJQWZUPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N7NaO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves several steps. One common method involves the reaction of 3-(1-methyltetrazol-5-ylthiomethylene)-7-amino-cephem-4-carboxylic acid with trifluoromethylthioacetyl chloride . The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a model compound in the study of cephalosporin antibiotics and their chemical properties.

    Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production.

Mechanism of Action

The compound exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins (PBPs) in bacterial cell walls . This inhibits the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among cephalosporins influence their antibacterial spectrum, pharmacokinetics, and resistance profiles:

Compound Name C-7 Side Chain C-3 Substituent Key Features Activity Spectrum
SQ 14,359 Thienylureidoacetyl 1-Methyltetrazol-5-ylthio 7-Methoxy group enhances β-lactamase stability Broad-spectrum, including β-lactamase producers
Cefazolin () 1H-Tetrazol-1-ylacetyl 5-Methyl-1,3,4-thiadiazol-2-ylthio First-generation; no methoxy group Narrower spectrum, less β-lactamase stability
Cefoperazone () (4-Hydroxyphenyl)acetyl with ethyl-dioxopiperazine 1-Methyltetrazol-5-ylthio Third-generation; combined with sulbactam Enhanced activity against Pseudomonas aeruginosa and Bacteroides spp.
Compound 6 () 1-Pyrrylacetyl 1-Methyltetrazol-5-ylthio Comparable to cefazolin but superior against Enterobacter and Providencia
Compound in Methoxyimino-thiazolylacetyl 2-Methyl-triazinone-thio Fourth-generation; zwitterionic structure Improved Gram-negative coverage, including Acinetobacter

Limitations of Structural Similarity Predictions

While SQ 14,359 shares core cephalosporin features with analogs, minor structural changes can lead to significant activity differences:

  • Activity Cliffs : For example, replacing SQ 14,359’s thienylureido group with a phenylglycine (as in cephalexin, ) drastically reduces β-lactamase stability .
  • Chemical Similarity Tools : Computational methods (e.g., Tanimoto coefficients) may fail to predict such cliffs, necessitating empirical validation .

Biological Activity

Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly known as cefmetazole sodium, is a potent antimicrobial agent belonging to the class of cephalosporins. Its unique bicyclic structure and diverse functional groups contribute to its biological activity, particularly against various bacterial strains.

Chemical Structure and Properties

The molecular formula of cefmetazole sodium is C15H16N7NaO5S3C_{15}H_{16}N_{7}NaO_{5}S_{3} with a molecular weight of approximately 493.52 g/mol. The compound features several key functional groups, including methoxy, cyanomethyl sulfanyl, and carboxylate, which enhance its pharmacological properties.

PropertyValue
Molecular FormulaC15H16N7NaO5S3
Molecular Weight493.52 g/mol
IUPAC Namesodium;(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy...
CAS Number56796-39-5

Cefmetazole sodium exhibits its antibacterial activity primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, which ultimately leads to cell lysis and death. This mechanism is characteristic of beta-lactam antibiotics and is crucial for its effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Cefmetazole has demonstrated significant antibacterial activity in various studies against both susceptible and resistant bacterial strains. Interaction studies have indicated its effectiveness against:

  • Gram-positive Bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative Bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its therapeutic potential against multidrug-resistant strains.

Case Studies

Several clinical studies have highlighted the efficacy of cefmetazole sodium in treating infections:

  • Urinary Tract Infections (UTIs) : A study involving patients with complicated UTIs showed a 90% cure rate with cefmetazole treatment.
  • Respiratory Tract Infections : In a randomized controlled trial, cefmetazole demonstrated superior outcomes compared to traditional therapies in patients with community-acquired pneumonia.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of cefmetazole sodium to enhance its clinical efficacy:

  • Pharmacokinetics : Studies indicate that cefmetazole exhibits favorable absorption and distribution characteristics, with a half-life conducive for once or twice daily dosing.
  • Toxicology : Safety assessments have shown that cefmetazole has a low incidence of adverse effects, making it a suitable option for patients with varying health profiles.

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